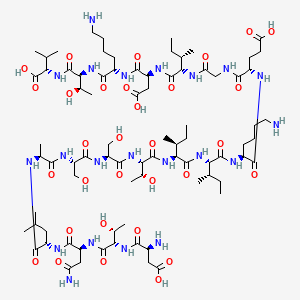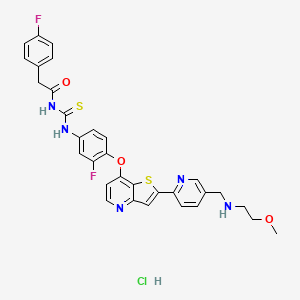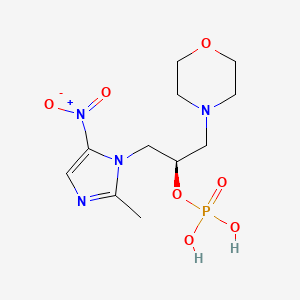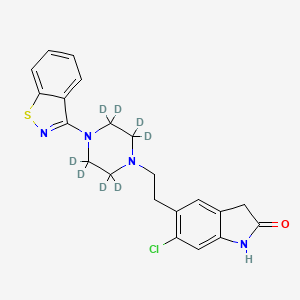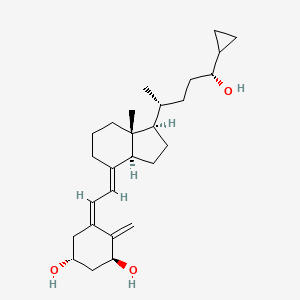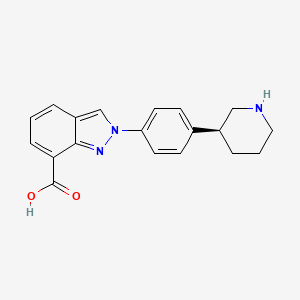
ニラパリブ代謝産物M1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ニラパリブ代謝物M1は、ニラパリブカルボン酸としても知られており、ニラパリブの主要な代謝物です。ニラパリブは、再発性上皮性卵巣がん、卵管がん、または原発性腹膜がんの治療に使用される経口活性ポリ(ADP-リボース)ポリメラーゼ阻害剤です。 ニラパリブ代謝物M1は、ニラパリブの加水分解によって形成され、薬物の代謝経路において重要な役割を果たしています .
科学的研究の応用
ニラパリブ代謝物M1は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究における応用があります。
化学: ニラパリブの代謝経路の研究における基準物質として使用されます。
生物学: ニラパリブの酵素による加水分解とその後の代謝変換における役割について研究されています.
作用機序
ニラパリブ代謝物M1は、カルボキシルエステラーゼによるニラパリブの加水分解によって形成されます。代謝物自体は不活性ですが、さらに抱合を受けてM1のグルクロン酸を形成する可能性があります。親化合物であるニラパリブは、DNA修復に関与するポリ(ADP-リボース)ポリメラーゼ酵素を阻害することによってその効果を発揮します。 これらの酵素を阻害することによって、ニラパリブは癌細胞、特にBRCA1およびBRCA2変異を持つ細胞に細胞毒性を誘導します .
6. 類似の化合物との比較
ニラパリブ代謝物M1は、オラパリブ代謝物M1などの他のポリ(ADP-リボース)ポリメラーゼ阻害剤の代謝物と比較することができます。
独自性: ニラパリブ代謝物M1は、その形成とそれに続く代謝変換においてユニークです。 酸化経路の関与が最小限であることは、有意な酸化代謝を受ける可能性のある他の代謝物と区別されます .
生化学分析
Biochemical Properties
Niraparib Metabolite M1 is formed through the action of carboxylesterases (CEs) on Niraparib . This metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . The oxidative pathway is minimal in the metabolism of Niraparib .
Cellular Effects
As an inactive metabolite of Niraparib, Niraparib Metabolite M1 does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . Its formation is a key part of the metabolism and elimination of Niraparib, a drug that has significant cellular effects due to its inhibition of PARP enzymes .
Molecular Mechanism
The molecular mechanism of Niraparib Metabolite M1 primarily involves its formation and further metabolism. Niraparib is metabolized by carboxylesterases to form Niraparib Metabolite M1, which is then subject to glucuronidation .
Temporal Effects in Laboratory Settings
The formation of Niraparib Metabolite M1 from Niraparib is a part of the drug’s metabolism and elimination process. In a study, the elimination of radioactivity associated with Niraparib was slow, with a half-life in plasma averaging 92.5 hours . This suggests that the formation and elimination of Niraparib Metabolite M1 may also occur over a relatively long timescale.
Metabolic Pathways
Niraparib Metabolite M1 is part of the metabolic pathway of Niraparib. Niraparib is metabolized by carboxylesterases to form Niraparib Metabolite M1, which can then undergo glucuronidation .
準備方法
合成ルートおよび反応条件: ニラパリブ代謝物M1は、ニラパリブの加水分解によって合成されます。このプロセスは、ニラパリブ中のアミド結合の開裂を伴い、ニラパリブカルボン酸が形成されます。 この反応は、エステルおよびアミド結合の加水分解を促進する酵素であるカルボキシルエステラーゼによって触媒される可能性があります .
工業生産方法: ニラパリブ代謝物M1の工業生産は、ニラパリブの大規模合成に続き、酵素による加水分解が行われます。反応条件は、代謝物の高収率と純度を確保するために最適化されます。 このプロセスは、通常、酵素反応が温度、pH、および酵素濃度の制御された条件下で行われるバイオリアクターを使用します .
化学反応の分析
反応の種類: ニラパリブ代謝物M1は、主に加水分解的および抱合的な代謝変換を受けます。 ニラパリブの代謝における酸化経路は最小限です .
一般的な試薬および条件:
主な生成物:
加水分解生成物: ニラパリブカルボン酸(M1)。
抱合生成物: M1のグルクロン酸.
類似化合物との比較
Niraparib metabolite M1 can be compared with other metabolites of poly (ADP-Ribose) polymerase inhibitors, such as:
Olaparib Metabolite M1: Similar to niraparib metabolite M1, olaparib metabolite M1 is formed through the hydrolysis of olaparib.
Rucaparib Metabolite M1: Another poly (ADP-Ribose) polymerase inhibitor metabolite formed through hydrolysis.
Uniqueness: Niraparib metabolite M1 is unique in its formation and subsequent metabolic conversions. The minimal involvement of the oxidative pathway distinguishes it from other metabolites that may undergo significant oxidative metabolism .
特性
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHGRLURKGIFL-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476777-06-6 |
Source


|
| Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

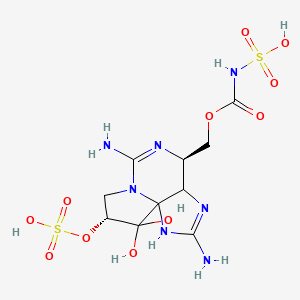
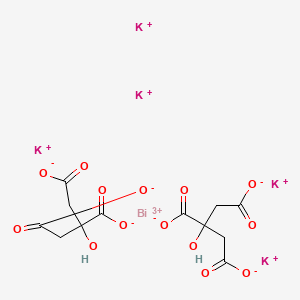
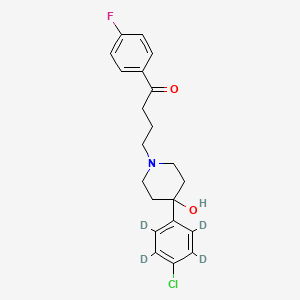
![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)
![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)
